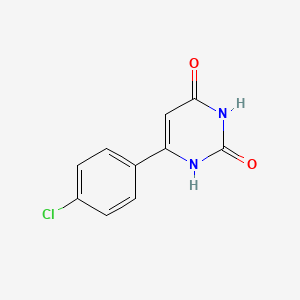

6-(4-Chlorophenyl)uracil

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-(4-chlorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADPLHSPZWWAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250482 | |

| Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33166-94-8 | |

| Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33166-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 Chlorophenyl Uracil and Its Analogues

General Synthetic Strategies for C6-Substituted Uracil (B121893) Derivatives

The functionalization of the uracil ring at the C6 position is crucial for developing new therapeutic agents. Several general methods have been established for this purpose, each with its own advantages and limitations.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. nih.govscielo.org.mx These reactions are highly valued for their ability to construct diverse molecular scaffolds with relative ease. For instance, a green and efficient one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been achieved by reacting arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This method provides high yields, proceeds under mild conditions, and simplifies the work-up procedure. scielo.org.mx Another example involves the synthesis of aminopyrimidine derivatives through a microwave-assisted, three-step, one-pot procedure starting from substituted acetophenones, aromatic aldehydes, and guanidine, which are then further reacted with uracil. nanobioletters.com The Ugi and Passerini multicomponent reactions have also been employed to synthesize uracil/thymine-containing imidazole (B134444) derivatives, demonstrating the versatility of MCRs in generating libraries of potentially bioactive compounds. nih.gov

Cyclization Pathways to the Uracil Core

The construction of the uracil ring itself is a fundamental aspect of synthesizing its derivatives. Cyclization reactions are a common strategy, often involving the condensation of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. A widely used method involves the reaction of ethyl cyanoacetate (B8463686) and thiourea to form 6-amino-2-mercaptopyrimidin-4(3H)-one, a versatile intermediate for further modifications. researchgate.net Another approach describes a one-pot synthesis of uracil from orthoformates and acetates, which react to form an intermediate that then undergoes condensation and cyclization with urea. google.comgoogle.com This method is advantageous due to the use of readily available starting materials and simplified purification processes. google.comgoogle.com Intramolecular cyclization is another powerful tool. For example, pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones can be synthesized in high yields through the intramolecular addition of an aryl radical to the uracil ring. researchgate.net Similarly, uridine (B1682114) derivatives can undergo an intramolecular hetero-Michael addition of a 5'-nucleophile onto the C6 position of the uracil ring to form cyclonucleosides. acs.org

Nucleophilic Substitution Approaches at C6

The C6 position of the uracil ring is susceptible to attack by nucleophiles due to the electron-withdrawing nature of the adjacent carbonyl groups. ttu.ee This reactivity allows for the direct introduction of substituents at this position. Leaving groups at the C2, C4, and C6 positions of pyrimidines can be displaced by nucleophiles. bhu.ac.in A common strategy involves the use of 6-chlorouracil (B25721) derivatives, where the chlorine atom can be displaced by various nucleophiles. For example, 6-substituted 2,4-dimethoxypyrimidines can be synthesized with good to excellent yields through SRN1 reactions starting from commercially available 6-chloro-2,4-dimethoxypyrimidine. conicet.gov.ar These can then be hydrolyzed to the corresponding 6-substituted uracils. conicet.gov.ar This SRN1-hydrolysis sequence can even be performed in a "one-pot" fashion, providing a rapid route to these compounds. conicet.gov.aracs.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira-Hagihara) for C5/C6 Functionalization

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and have been extensively used for the functionalization of the uracil ring at both the C5 and C6 positions. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a versatile tool for introducing aryl and alkenyl groups. researchgate.netacs.org This reaction has been used to synthesize 5-aryluracils from 5-halouracils. conicet.gov.ar A chemoselective method combining Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling has been developed for the synthesis of uracil-based structures, allowing for the selective functionalization of both the C5 and C6 positions. beilstein-journals.org

The Sonogashira-Hagihara coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide and is catalyzed by palladium and copper complexes. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com This reaction has been used to synthesize 6-alkynyl-5-aryluracils. beilstein-journals.org The synthetic strategy often begins with a dihalogenated uracil, such as 5-bromo-6-chlorouracil, allowing for sequential and selective cross-coupling reactions at each position. beilstein-journals.org

Specific Synthesis of 6-(4-Chlorophenyl)uracil

The synthesis of the specific compound this compound has been achieved through various methodologies, building upon the general strategies described above.

Optimized Reaction Conditions and Reagents

One reported synthesis of this compound involves a three-step, one-pot reaction sequence. acs.org This method starts with a cross-coupling reaction, followed by hydrolysis to yield the final product. Specifically, the synthesis can be achieved by performing an SRN1 reaction followed by a cross-coupling reaction and subsequent hydrolysis. This one-pot approach, without the need to isolate intermediates, yielded this compound in a 43-57% isolated yield. acs.orgconicet.gov.ar

Another approach involves the synthesis of 6-(4'-Chlorophenyl)-dihydropyrimidine-2,4(1H,3H)-dione, a related dihydrouracil (B119008) analog, which was synthesized in an 87% yield. mdpi.com While not the direct synthesis of this compound, this demonstrates a high-yielding method for a closely related structure.

Furthermore, fused uracil derivatives incorporating the 4-chlorophenyl moiety have been synthesized. For example, 8-Amino-1-aryl-6-(4-chlorophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[4,5-b] bhu.ac.inresearchgate.netdiazepine-7-carbonitriles were obtained by refluxing 5,6-diaminouracil (B14702) derivatives with different arylidenemalononitriles in DMF containing TEA. nih.gov

The following table summarizes some of the synthetic approaches and key reagents used in the synthesis of this compound and its analogues.

| Product | Starting Materials | Key Reagents/Catalysts | Reaction Type | Yield | Reference |

| This compound | 6-chloro-2,4-dimethoxypyrimidine, 4-chlorophenylboronic acid | Pd catalyst | SRN1, Cross-coupling, Hydrolysis | 43-57% | acs.org, conicet.gov.ar |

| 6-(4'-Chlorophenyl)-dihydropyrimidine-2,4(1H,3H)-dione | Not specified | Not specified | Not specified | 87% | mdpi.com |

| 8-Amino-1-aryl-6-(4-chlorophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[4,5-b] bhu.ac.inresearchgate.netdiazepine-7-carbonitriles | 5,6-diaminouracil derivative, arylidenemalononitriles | TEA, DMF | Michael addition, Cycloaddition | 53-69% | nih.gov |

| 6-(4-Chlorophenyl)-5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | 4-Chlorophenylglyoxal, 6-amino-1,3-dimethyluracil, Thiobarbituric acid | TBAB, Ethanol | One-pot, three-component reaction | High | scielo.org.mx |

Precursor Compounds and Intermediate Derivatization

The synthesis of this compound and its analogues often begins with readily available precursor compounds that undergo a series of reactions to build the desired molecular framework. One common precursor is 6-aminouracil , which serves as a versatile building block for introducing various heterocyclic rings at the C-6 position. scirp.org Different synthetic strategies can be employed, attaching new rings directly to the uracil backbone or through amino or imino bridges. scirp.org

Another important intermediate is 6-chlorouracil . This compound can be synthesized from barbituric acid by treatment with phosphorus oxychloride. acs.orgnih.gov The resulting 6-chlorouracil can then be alkylated to introduce substituents at the N1 and N3 positions. nih.gov For instance, reaction with methyl iodide in the presence of potassium carbonate yields a mixture of 6-chloro-1-methyluracil (B1587473) and 6-chloro-3-methyluracil. nih.gov

The synthesis of more complex analogues, such as those with fused rings, may start with different precursors. For example, 5,6-diamino-1-(2-chlorobenzyl)uracil is a key scaffold for creating fused systems like pyrimidodiazepines and lumazines. nih.gov This precursor is prepared from 1-(2-chlorobenzyl)urea through cyclization with ethylcyanoacetate, followed by nitrosation and reduction. nih.gov

A different approach involves the use of Biginelli hybrids to produce dihydrouracil analogues. For instance, 6-(4'-Chlorophenyl)-dihydropyrimidine-2,4(1H,3H)-dione can be synthesized from the corresponding 5,6-dihydropyrimidin-4(3H)-one by cleavage of a carbon-sulfur bond using 3-chloroperbenzoic acid. mdpi.com

A one-pot synthesis method for uracil derivatives involves a palladium-catalyzed carbonylation of α-chloroketones in the presence of primary amines and isocyanates. researchgate.net This multicomponent reaction allows for the creation of structurally diverse uracils with high regioselectivity. researchgate.net

Derivatization and Functionalization Strategies of this compound

Once the basic this compound scaffold is in place, further derivatization and functionalization can be carried out to modify its properties. These modifications can be targeted at various positions of the uracil ring and the phenyl group.

Modifications at N1 and N3 Positions

The nitrogen atoms at the N1 and N3 positions of the uracil ring are common sites for modification. Alkylation is a frequently employed strategy. For example, starting with 6-chlorouracil, treatment with methyl iodide in the presence of potassium carbonate can introduce methyl groups at the N1 and N3 positions. nih.gov Selective derivatization at the N3 position can also be achieved, which can be important for influencing the biological activity of the resulting compounds. mdpi.com The regioselectivity of these alkylation reactions can sometimes be controlled by the reaction conditions. nih.gov

| Precursor | Reagent | Product(s) | Reference |

| 6-chlorouracil | Methyl iodide, K2CO3 | 6-chloro-1-methyluracil and 6-chloro-3-methyluracil | nih.gov |

| 6-chlorouracil | Propyl iodide, K2CO3 | 1-propyl-6-chlorouracil and 1,3-dipropyl-6-chlorouracil | nih.gov |

Substitutions on the C5 Position

The C5 position of the uracil ring is another key site for introducing structural diversity. Bromination of 6-chloro-1,3-dimethyluracil (B186940) with bromine in acetic anhydride (B1165640) yields 5-bromo-6-chloro-1,3-dimethyluracil . beilstein-journals.org This bromo-derivative can then undergo a Suzuki–Miyaura cross-coupling reaction to introduce various aryl groups at the C5 position. beilstein-journals.org This two-step process allows for the synthesis of a range of 5-aryl-6-chlorouracil derivatives. Substitution at the C5 position is a known strategy to modulate the biological properties of uracil-based compounds. scirp.org

| Starting Material | Reaction | Product | Reference |

| 6-chloro-1,3-dimethyluracil | Bromination (Br2, Ac2O) | 5-bromo-6-chloro-1,3-dimethyluracil | beilstein-journals.org |

| 5-bromo-6-chloro-1,3-dimethyluracil | Suzuki–Miyaura cross-coupling | 5-aryl-6-chloro-1,3-dimethyluracil derivatives | beilstein-journals.org |

Structural Elaboration of the Phenyl Moiety

Modifying the 4-chlorophenyl group at the C6 position of the uracil ring is a crucial strategy for developing new analogues. Research has shown that the nature and position of substituents on this phenyl ring can significantly impact the compound's activity.

For instance, in a series of N6-phenethyluracil derivatives, the potency was found to be influenced by the substituent at the para-position of the phenyl ring. The rank order of potency was determined to be: p-bromo ≥ p-ethyl ≥ p-chloro > p-methyl > p-tert-butyl ≥ p-methoxy ≥ p-fluoro ≥ p-unsubstituted. acs.org This indicates that both the electronic and steric properties of the substituent play a role.

In another study focusing on 4,6-diaryl pyrimidines, it was found that having a 4-chlorophenyl or a 4-methoxyphenyl (B3050149) group at the 4-position of the pyrimidine (B1678525) ring resulted in the highest antiproliferative activity. frontiersin.org This highlights the importance of the substitution pattern on the phenyl rings for biological efficacy.

| Phenyl Substituent (para-position) | Relative Potency (N6-phenethyluracil derivatives) | Reference |

| Bromo | Highest | acs.org |

| Ethyl | High | acs.org |

| Chloro | High | acs.org |

| Methyl | Moderate | acs.org |

| Methoxy (B1213986) | Lower | acs.org |

| Fluoro | Lower | acs.org |

Introduction of Fused Heterocyclic Rings

A significant area of development involves the fusion of additional heterocyclic rings onto the uracil scaffold, creating complex polycyclic systems. These fused uracils often exhibit interesting biological properties.

Starting from 5,6-diamino-1-(2-chlorobenzyl)uracil , a variety of fused derivatives can be synthesized. nih.gov For example, reaction with different arylidene ethylcyanoacetates or arylidenemalononitriles can lead to the formation of pyrimido[4,5-b] researchgate.netCurrent time information in Bangalore, IN.diazepines . nih.gov

Another approach utilizes 6-hydrazinyluracils as precursors. nih.gov These can be prepared by the nucleophilic substitution of 6-chlorouracils with hydrazine (B178648) hydrate. nih.gov The resulting 6-hydrazinyluracils can then be reacted with various reagents to construct fused ring systems. For example, reaction with ninhydrin (B49086) or isatin (B1672199) can yield indenopyrimidopyridazines , while reaction with benzil (B1666583) can produce pyrimidopyridazines . nih.gov

| Precursor | Reagent | Fused Ring System | Reference |

| 5,6-diamino-1-(2-chlorobenzyl)uracil | Arylidene ethylcyanoacetates | Pyrimido[4,5-b] researchgate.netCurrent time information in Bangalore, IN.diazepine | nih.gov |

| 5,6-diamino-1-(2-chlorobenzyl)uracil | Arylidenemalononitriles | Pyrimido[4,5-b] researchgate.netCurrent time information in Bangalore, IN.diazepine | nih.gov |

| 6-hydrazinyluracils | Ninhydrin | Indenopyrimidopyridazine | nih.gov |

| 6-hydrazinyluracils | Isatin | Indenopyrimidopyridazine | nih.gov |

| 6-hydrazinyluracils | Benzil | Pyrimidopyridazine | nih.gov |

Molecular Design and Computational Studies of 6 4 Chlorophenyl Uracil Derivatives

Theoretical Frameworks and Computational Methodologies

A variety of computational methods are employed to model the properties of 6-(4-chlorophenyl)uracil and its derivatives. These methodologies offer a detailed view of the molecule's geometry, electronic landscape, and intramolecular interactions, which are fundamental to its chemical behavior and biological function.

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost with high accuracy for predicting the electronic structure of molecules. nih.gov For this compound derivatives, DFT methods, such as B3LYP, are commonly used with various basis sets (e.g., 6-311++G(d,p)) to perform geometry optimization. ijcce.ac.ir This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. nih.gov

The optimization provides crucial data on geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.gov These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov A close correlation between theoretical and experimental values confirms the accuracy of the chosen DFT method for the molecular system.

Table 1: Representative Calculated Geometric Parameters for a 6-Phenyluracil Scaffold Note: These are example values based on related structures and may vary with the specific computational method and basis set used.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-C2 | 1.38 |

| C2-N3 | 1.39 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.36 | |

| C5-C6 | 1.45 | |

| C6-N1 | 1.37 | |

| C6-C(Phenyl) | 1.49 | |

| C-Cl | 1.74 | |

| **Bond Angles (°) ** | C6-N1-C2 | 122.0 |

| N1-C2-N3 | 115.5 | |

| C2-N3-C4 | 126.0 | |

| N3-C4-C5 | 115.0 | |

| C4-C5-C6 | 120.5 | |

| C5-C6-N1 | 121.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, reflecting the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net This analysis helps predict how this compound derivatives might interact with biological receptors.

Table 2: Example Frontier Molecular Orbital Energies for Uracil (B121893) Derivatives Note: Values are illustrative and depend on the specific derivative and calculation level.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronegativity (χ) |

| Uracil | -6.5 | -0.8 | 5.7 | 2.85 | 3.65 |

| 6-Phenyluracil | -6.2 | -1.1 | 5.1 | 2.55 | 3.65 |

| This compound | -6.4 | -1.3 | 5.1 | 2.55 | 3.85 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule, highlighting its electrophilic and nucleophilic regions. uni-muenchen.dechemrxiv.org The MEP map is plotted onto the molecule's electron density surface, using a color-coded scheme to indicate different potential values. researchgate.net

Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing the most likely sites for electrophilic attack. In this compound, these are typically found around the oxygen atoms of the carbonyl groups and the nitrogen atoms. researchgate.net

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing the most likely sites for nucleophilic attack. These are often located around the hydrogen atoms attached to the nitrogen atoms of the uracil ring. chemrxiv.org

Green Regions: Represent areas of neutral or near-zero potential.

MEP analysis is invaluable for predicting how a molecule will interact with other molecules, particularly with the binding sites of biological targets like enzymes or receptors, which often involve electrostatic interactions. uni-muenchen.de

Natural Bond Orbital (NBO) analysis offers a detailed understanding of the bonding and electronic structure within a molecule by studying intramolecular charge delocalization. wisc.edu It examines the interactions between filled "donor" orbitals (such as bonding orbitals or lone pairs) and empty "acceptor" orbitals (typically antibonding orbitals). acadpubl.eu This delocalization of electron density from a donor to an acceptor orbital leads to a more stable molecular system.

Table 3: Key NBO Donor-Acceptor Interactions in a 6-Aryluracil Structure Note: This table presents hypothetical but representative interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O (on C2) | π* (N1-C6) | 25.5 |

| LP(1) O (on C4) | π* (N3-C4) | 28.1 |

| π (C5-C6) | π* (Phenyl Ring) | 15.2 |

| LP(1) N1 | π* (C2-O) | 20.8 |

| LP(3) Cl | σ* (C-C of Phenyl) | 5.4 |

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR investigations involve synthesizing a series of analogues with systematic modifications and evaluating their effects on a specific biological target. nih.gov These studies are crucial for optimizing lead compounds to enhance potency and selectivity.

The nature and position of substituents on the 6-phenyl ring of the uracil scaffold are critical determinants of biological activity. The 4-chloro substituent in the parent compound is a starting point for extensive exploration.

The electronic properties of substituents, whether they are electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3), or electron-withdrawing groups (EWGs) like nitro (-NO2) or trifluoromethyl (-CF3), can profoundly alter the electron distribution across the entire molecule. rsc.org These changes can affect:

Binding Affinity: Modifying the electrostatic potential and hydrogen bonding capabilities of the molecule, which can strengthen or weaken its interaction with a receptor's binding pocket.

Reactivity: Altering the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the molecule's chemical reactivity. researchgate.net

The position of the substituent on the phenyl ring (ortho, meta, or para) is also crucial due to steric and electronic effects. rsc.org A bulky substituent in the ortho position, for instance, might cause steric hindrance that prevents optimal binding to a target. The same substituent in the para position might have a more favorable electronic influence without the negative steric impact. SAR studies systematically explore these variations to build a comprehensive model of the structural requirements for activity. acs.org

Table 4: Impact of Phenyl Ring Substituents on Electronic Properties and Potential Activity Note: This table provides a conceptual framework for SAR studies.

| Substituent (R) | Position | Electronic Effect | Hammett Constant (σp) | Expected Impact on Activity |

| -H | Para | Neutral | 0.00 | Baseline activity |

| -Cl | Para | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | 0.23 | Modulates π-system, potential for halogen bonding |

| -F | Para | Electron-Withdrawing (Inductive) | 0.06 | Can improve metabolic stability and binding |

| -CH3 | Para | Electron-Donating (Inductive & Hyperconjugation) | -0.17 | Increases electron density in the ring |

| -NO2 | Para | Strongly Electron-Withdrawing | 0.78 | Significantly reduces electron density, potential H-bond acceptor |

| -OCH3 | Para | Electron-Donating (Resonance) | -0.27 | Strong electron donor, potential H-bond acceptor |

Conformational Analysis and Tautomerism Studies

Tautomerism Studies: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Uracil and its derivatives can exist in several tautomeric forms due to the movement of hydrogen atoms between oxygen and nitrogen atoms. The most common and stable form is the diketo form (pyrimidine-2,4(1H,3H)-dione). nih.gov However, other enol forms, such as 4-hydroxypyrimidin-2(1H)-one and 2-hydroxypyrimidin-4(1H)-one, can also exist in equilibrium. nih.gov

Theoretical calculations and mass spectrometry studies on uracil have confirmed that while the diketo form is predominant, minor enolic forms are also present. nih.gov The specific tautomeric form of this compound present can significantly influence its hydrogen bonding capabilities, which is a key factor in its interaction with biological macromolecules like proteins and nucleic acids. pearson.com Computational studies have shown that there can be as many as 12 possible tautomeric forms for the basic uracil structure. kuleuven.be The relative stability of these tautomers can be influenced by factors such as the solvent and the nature of substituents on the uracil ring. nih.gov

Table 1: Common Tautomeric Forms of the Uracil Ring

| Tautomer Name | Structural Description | Key Features |

| Diketo Form | Pyrimidine-2,4(1H,3H)-dione | Two carbonyl (C=O) groups at positions 2 and 4. Most stable form. |

| 4-Hydroxy-2-keto Form | 4-Hydroxypyrimidin-2(1H)-one | A hydroxyl (-OH) group at position 4 and a carbonyl group at position 2. |

| 2-Hydroxy-4-keto Form | 2-Hydroxypyrimidin-4(1H)-one | A hydroxyl (-OH) group at position 2 and a carbonyl group at position 4. |

| Dihydroxy Form | Pyrimidine-2,4-diol | Two hydroxyl (-OH) groups at positions 2 and 4. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. physchemres.org By identifying key physicochemical properties (descriptors) that correlate with a molecule's activity, QSAR models can predict the efficacy of new, unsynthesized compounds. ijpbs.net

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

A typical QSAR workflow for uracil derivatives involves:

Data Set Collection: Assembling a series of related compounds with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Using software to calculate hundreds of molecular descriptors for each compound in the series. nih.gov

Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) to build a mathematical model that correlates the descriptors with biological activity. ijpbs.netnih.gov

Model Validation: Rigorously testing the model's predictive power using techniques like cross-validation and external test sets to ensure its reliability. ijpbs.net

While specific QSAR models for this compound were not found, studies on related 4,6-diaryl-2-pyrimidinamine derivatives have successfully used this approach to model anti-breast cancer activity, demonstrating the applicability of the method to this class of compounds. ijpbs.net

Table 2: Examples of Descriptors Used in QSAR Studies of Pyrimidine (B1678525) Derivatives

| Descriptor Type | Example Descriptor | Description |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. | |

| Steric | Molecular Weight | The mass of the molecule. |

| Molar Refractivity | Relates to the volume of the molecule and its polarizability. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. |

| Topological | Wiener Index | Describes molecular branching. |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. derpharmachemica.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. derpharmachemica.com The process involves placing the ligand in various positions and orientations within the protein's active site and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov This allows researchers to visualize potential binding modes and identify key interactions that stabilize the ligand-protein complex. For example, docking studies on pyrimidine derivatives have been used to predict their binding affinity to targets like Epidermal Growth Factor Receptor (EGFR). nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. rsc.orgmdpi.com These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose and the flexibility of the protein and ligand. mdpi.com MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy. mdpi.com

Ligand-Protein Interaction Studies

The binding of a ligand to a protein is governed by various non-covalent interactions. For this compound, these interactions are crucial for its potential biological activity. Docking and MD studies help elucidate these interactions in detail:

Hydrogen Bonds: The uracil core contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups). These are critical for forming specific interactions with amino acid residues in a protein's active site, such as lysine (B10760008), glutamic acid, or threonine. nih.gov

Hydrophobic Interactions: The 4-chlorophenyl group is hydrophobic and can form favorable interactions with nonpolar amino acid residues like valine, leucine, and phenylalanine in the binding pocket.

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of both the uracil and phenyl rings allows for π-π stacking interactions with aromatic amino acid side chains (e.g., tyrosine, tryptophan). Pi-cation interactions can occur between the electron-rich π-system and positively charged residues like lysine or arginine.

Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in the protein backbone or side chains.

Studies on related pyrimidine derivatives targeting EGFR have shown that these molecules can fit into the adenine (B156593) binding pocket, forming key hydrogen bonds with hinge region residues and hydrophobic interactions within the pocket. nih.gov

Prediction of Potential Biological Targets

A key application of computational studies is the prediction of potential biological targets for a given compound. This can be achieved through "reverse docking," where a ligand is docked against a library of known protein structures, or by using machine learning models trained on large datasets of compound-target interactions. nih.gov

For 6-substituted uracil derivatives, a significant potential target is Thymidine (B127349) Phosphorylase (TP) . nih.gov TP is an enzyme involved in nucleoside metabolism and has been identified as an angiogenesis promoter. nih.gov Research has shown that various 6-substituted uracil analogs can act as competitive inhibitors of TP. nih.gov For instance, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) was found to be a potent and selective inhibitor of TP, and these inhibitors were able to block TP-driven cell migration in vitro. nih.gov This suggests that this compound and its derivatives could potentially be developed as anti-angiogenic agents by targeting TP.

Other potential targets for the broader class of pyrimidine derivatives include various protein kinases, such as EGFR, which are often overexpressed in different types of cancer. nih.gov Additionally, some uracil derivatives have been investigated for their ability to interact with DNA, suggesting potential applications as anticancer or antiviral agents. actascientific.com

Table 3: Potential Biological Targets for Uracil and Pyrimidine Derivatives

| Potential Target | Biological Role | Therapeutic Area | Reference |

| Thymidine Phosphorylase (TP) | Angiogenesis, Nucleoside Metabolism | Cancer | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cell Proliferation, Signal Transduction | Cancer | nih.gov |

| DNA | Genetic Material Replication and Transcription | Cancer, Antiviral | actascientific.com |

| Cyclin-Dependent Kinases (CDK4/6) | Cell Cycle Regulation | Cancer | nih.gov |

Biological Activity Investigations of 6 4 Chlorophenyl Uracil and Its Derivatives

In Vitro Studies on Cellular Models

The potential of uracil (B121893) derivatives as anticancer agents has been a subject of extensive research. nih.gov Modifications to the uracil structure have been explored to enhance bioactivity and selectivity. nih.gov Studies on various 6-substituted uracil derivatives have been conducted to evaluate their effects on cell proliferation. For instance, investigations into 6-substituted uracil compounds on immortalized lung epithelial cells aimed to identify derivatives capable of stimulating cell proliferation for regenerative purposes. jppres.comresearchgate.net

In the context of antiproliferative activity against cancer cells, derivatives of 6-(4-Chlorophenyl)uracil have been synthesized and evaluated. For example, a series of 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its related compounds were tested for their cytotoxic effects. nih.gov Similarly, thiopyran derivatives have been assessed for their cytotoxicity against colon (HCT-15) and breast (MCF-7) cancer cell lines, with some compounds showing potent dose-dependent activity with IC50 values in the low micromolar range. nih.gov One such derivative, compound 4a featuring a methoxy (B1213986) group, demonstrated significant antiproliferative effects with IC50 values of 4.5 µM for MCF-7 and 3.5 µM for HCT-15. nih.gov The antiproliferative activity of various flavonoids has also been studied, establishing structure-activity relationships that highlight the importance of specific chemical moieties for their effects against tumor cell lines. nih.gov

Below is a table summarizing the antiproliferative activity of selected compounds.

| Compound | Cancer Cell Line | IC50 (µM) |

| MDAU(4) (a uracil derivative) | A549 (Lung Carcinoma) | - |

| MDAU(4) (a uracil derivative) | Caco2 (Colorectal Adenocarcinoma) | 89.26 |

| MDAP(5) (a pyrazole (B372694) derivative) | Caco2 (Colorectal Adenocarcinoma) | - |

| MDAC(2) (a nitrile derivative) | Caco2 (Colorectal Adenocarcinoma) | 188.8 |

| Doxorubicin (Standard) | A549 (Lung Carcinoma) | 4.8 |

| Doxorubicin (Standard) | Caco2 (Colorectal Adenocarcinoma) | 22.5 |

| MH1-18 | A549, HCT116, MCF-7, HL-60 | >40 |

| MH1-21 | A549, HCT116, MCF-7, HL-60 | >40 |

Data derived from studies on various uracil and related heterocyclic derivatives. researchgate.netnih.gov

Uracil and its derivatives are recognized for a wide spectrum of biological activities, including bactericidal properties. nih.gov The development of new antibiotic compounds based on natural substances like uracil is a promising strategy to combat antimicrobial resistance. nih.gov

Studies on newly synthesized pyrimidine (B1678525) derivatives have shown inhibitory activity against various microbial strains. researchgate.net For instance, certain S-derivatives of 6-methyluracil, specifically N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines, exhibited high antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.1-10 μg/ml. nih.gov These compounds were tested against a panel of organisms including S. aureus, E. coli, P. vulgaris, K. pneumoniae, and P. aeruginosa. nih.gov

Another study focused on imidazo[1,2-a]pyridine (B132010) derivatives, including those with a 4-chlorophenyl moiety, which were assessed for their activity against Gram-positive and Gram-negative bacteria. researchgate.net The results showed that some of these compounds displayed moderate to good activity when compared to standard drugs like ampicillin (B1664943) and chloramphenicol (B1208) at a concentration of 50 µg/ml. researchgate.net The antibacterial activity of plant-derived polyphenols has also been well-documented against a range of pathogenic bacteria. mdpi.commdpi.com

The antifungal potential of uracil derivatives is an active area of investigation. nih.gov Research has demonstrated that various modifications of the pyrimidine ring can lead to compounds with significant fungicidal properties. mdpi.commdpi.com

For example, a study on chlorophenyl derivatives evaluated their in vitro antifungal activity against phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov The results indicated that the enantiomers S and R of 1-(4'-chlorophenyl)-2-phenylethanol showed the maximum inhibition of fungal growth, underscoring the importance of the benzyl (B1604629) hydroxyl group in their inhibitory mechanism. nih.gov

Other research on novel 1,2,4-oxadiazole (B8745197) derivatives found that compounds 4f and 4q had significant antifungal activities against several plant pathogens, including Rhizoctonia solani and Fusarium graminearum. mdpi.com Specifically, compound 4f showed potent activity with EC50 values as low as 8.81 μg/mL against Colletotrichum capsica. mdpi.com Similarly, newly synthesized 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety also exhibited notable antifungal effects against various strains of Botrytis cinerea. frontiersin.org

Beyond their antiproliferative and antimicrobial effects, derivatives of this compound have been explored for other biological functions, notably antioxidant and enzyme inhibitory activities.

Antioxidant Activity: The antioxidant potential of uracil derivatives has been analyzed using various photometric methods. nih.gov Studies have shown that uracil derivatives possessing a proton-donor group, such as an amino or hydroxyl group, at the C-5 position are the most active. For instance, 5-aminouracil (B160950) demonstrated a high antioxidant capacity with an IC50 of 3 mg/ml in a DPPH radical scavenging assay. nih.gov These compounds were found to be more active than reference compounds like ionol. nih.gov The antioxidant properties of various plant extracts and their chemical constituents have also been extensively studied, revealing significant radical scavenging and ferric reducing power. uo.edu.cunih.gov

Enzyme Inhibition: Uracil derivatives have been identified as inhibitors of various enzymes. For example, N1-substituted 6-(p-alkylanilino)uracils were developed as moderate inhibitors of uracil–DNA glycosylases (UDGs) from human herpes simplex virus 1, with IC50 values around 10 μM. nih.gov Furthermore, a class of compounds containing a tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3) fragment, which can be derived from uracil, showed inhibitory activity against both human and vaccinia virus UNG enzymes. nih.gov

Mechanistic Studies at the Molecular and Cellular Level

Thymidine (B127349) Phosphorylase (TP) Inhibition: Thymidine phosphorylase (TP) is an enzyme that is over-expressed in many types of cancer and plays a crucial role in angiogenesis. nih.gov Consequently, it is a significant target for anticancer drug discovery. nih.gov Several uracil analogs have been identified as potent inhibitors of human TP. nih.gov For example, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC) is a novel small-molecule inhibitor of the catalytic activity of TP. researchgate.net Oral administration of AEAC has been shown to reduce the growth of non-small cell lung cancer and pancreatic cancer xenografts by decreasing microvessel density in tumors. researchgate.net

A series of 4-hydroxybenzohydrazides has also been synthesized and evaluated for TP inhibitory activity, with some compounds showing IC50 values in the range of 6.8 to 229.5 μM. nih.gov Kinetic studies revealed that these compounds act via uncompetitive and non-competitive modes of inhibition, binding to an allosteric site of the TP enzyme. nih.gov

Other Enzyme Inhibition: Derivatives of uracil have shown inhibitory activity against other enzymes as well. For instance, some uracil-based compounds have been investigated as potential inhibitors of Uracil–DNA Glycosylase (UNG), an enzyme involved in DNA repair. nih.govsemanticscholar.org Bipartite inhibitors, where a uracil moiety is linked to a substituted phenyl ring, have achieved submicromolar IC50 values for the human UNG enzyme. nih.gov

Receptor Agonism/Antagonism (e.g., GPR84, GnRH)

Derivatives of this compound have been investigated for their ability to interact with key cellular receptors, demonstrating both agonistic and antagonistic activities that are of interest in various therapeutic areas.

GPR84 Agonism

The G protein-coupled receptor 84 (GPR84) is primarily expressed in immune cells and is implicated in inflammation and immune responses. nih.govnih.gov Research has identified 6-substituted uracil derivatives as potent agonists for this receptor. nih.govnih.gov In a study exploring 6-(ar)alkylamino-substituted uracils, a derivative featuring a p-chlorophenylethylamino group, namely 6-((p-chlorophenylethyl)amino)-2,4(1H,3H)-pyrimidinedione (compound 47), was identified as a potent GPR84 agonist. nih.govnih.gov

This compound demonstrated significant potency in a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay, which measures the activation of the Gi protein-coupled pathway. nih.gov The p-chloro derivative exhibited an EC₅₀ value of 7.1 nM. acs.org This potency was part of a broader structure-activity relationship study, which found that substitutions at the para-position of the phenyl ring significantly influenced activity. For instance, the p-bromo substituted derivative was the most potent in the series (EC₅₀ 2.5 nM), while the unsubstituted version was significantly less potent (EC₅₀ 200 nM). acs.org

Furthermore, these studies revealed that some derivatives act as biased agonists, selectively activating one signaling pathway over another. nih.govnih.gov Compound 47, the p-chloro derivative, was found to be a G protein-biased agonist, showing a 79-fold selectivity for the Gi pathway over the β-arrestin pathway. nih.govnih.gov This biased signaling is a significant finding, as it may allow for the development of drugs with more specific effects and potentially fewer side effects.

| Compound ID | Para-Substituent on Phenyl Ring | EC₅₀ (cAMP Assay, nM) | Signaling Bias |

|---|---|---|---|

| 47 | Chloro | 7.1 | 79-fold Gi pathway-selective |

| 48 | Bromo | 2.5 | 20-fold Gi pathway-selective |

| 49 | Ethyl | 4.3 | Not specified |

| 45 | Methyl | 13 | Not specified |

| 42 | Unsubstituted (Hydrogen) | 200 | Not specified |

GnRH Antagonism

The gonadotropin-releasing hormone (GnRH) receptor is a critical target in reproductive medicine and for the treatment of hormone-dependent diseases like endometriosis and prostate cancer. researchgate.netnih.gov Non-peptide, orally active GnRH antagonists are of significant therapeutic interest. The uracil scaffold has been successfully employed to develop such antagonists. researchgate.netnih.gov

While specific studies detailing the this compound parent compound are not prominent, the development of various uracil derivatives as potent GnRH antagonists is well-documented. researchgate.netnih.gov For example, Elagolix, a uracil derivative, is an approved GnRH receptor antagonist. researchgate.net A series of potent zwitterionic uracil derivatives were discovered that act as GnRH receptor antagonists with the added benefit of reduced liability for cytochrome P450 3A4 (CYP3A4) enzyme inhibition. nih.gov These findings highlight the utility of the uracil core structure in designing competitive blockers of the GnRH receptor, which prevent the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. researchgate.netnih.gov

Modulation of Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis)

Compounds containing the 4-chlorophenyl moiety, including derivatives related to the uracil structure, have been shown to influence fundamental cellular processes like cell cycle progression and programmed cell death (apoptosis).

Cell Cycle Arrest

The cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.gov Inducing cell cycle arrest is a key strategy for many anticancer agents. taylorandfrancis.com Studies on compounds structurally related to this compound have demonstrated this effect. For instance, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was shown to arrest human breast cancer cells (MCF-7) at the G1 phase of the cell cycle. nih.gov

Cell cycle arrest is often mediated by the activation of checkpoint proteins. nih.gov The p53 tumor suppressor protein plays a crucial role by transcriptionally activating genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs) responsible for driving the cell cycle forward. nih.gov By halting the cell cycle, these compounds can prevent the replication of damaged DNA and provide an opportunity for repair or for the initiation of apoptosis. nih.govtaylorandfrancis.com

Apoptosis

Apoptosis is a form of programmed cell death that is essential for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Research has shown that compounds containing a 4-chlorophenyl group can trigger this process.

The same triazole precursor that induces G1 cell cycle arrest also activates the intrinsic pathway of apoptosis in MCF-7 cells. nih.gov This was evidenced by increased mitochondrial membrane permeabilization, generation of reactive oxygen species (ROS), and elevated activity of caspase-9 and caspase-3/7, which are key executioners of the apoptotic cascade. nih.gov Similarly, a separate study on N-(4-chlorophenyl)-β-amino acid derivatives found they could induce mitochondrial injury, leading to significant ROS production and apoptosis in non-small cell lung carcinoma cells (A549). researchgate.net The induction of apoptosis can be a direct result of cellular stress or can follow prolonged cell cycle arrest. taylorandfrancis.comnih.gov

Nucleic Acid Modification and Interaction Research

Uracil is a natural component of RNA, where it pairs with adenine (B156593). wikipedia.orggenome.gov The modification of uracil and its incorporation into synthetic nucleic acid analogs is an active area of research for developing chemical probes and potential therapeutics.

Research into Peptide Nucleic Acids (PNAs), which are synthetic mimics of DNA and RNA, has explored the use of modified uracil bases to improve their binding to target nucleic acid sequences. One study focused on incorporating halouracils, including chlorouracil, into short PNAs to enhance their recognition of adenine-uracil (A-U) pairs in double-stranded RNA (dsRNA). nih.gov Targeting dsRNA is a promising strategy for modulating gene expression and combating viral infections. nih.gov

The findings suggest that replacing the standard thymine (B56734) (T) in a PNA with chlorouracil or bromouracil can stabilize the resulting PNA-RNA duplex. nih.gov Furthermore, incorporating these halogenated uracils into a PNA designed to form a triplex structure with dsRNA resulted in a significantly reduced dependence on pH for stable binding. This effect is likely due to favorable stacking interactions and strengthened hydrogen bonding within the triplex. nih.gov This research demonstrates a direct application of a chlorouracil derivative in the field of nucleic acid recognition, highlighting its potential for creating more effective tools for targeting RNA. nih.gov

Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide a detailed view of the molecular framework of 6-(4-Chlorophenyl)uracil by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provides a complete picture of its molecular connectivity.

¹H and ¹³C NMR: The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. In a typical analysis of a 6-substituted uracil (B121893) derivative, the proton on the C5 position of the uracil ring would appear as a singlet. The protons of the 4-chlorophenyl group would exhibit a characteristic splitting pattern, typically two doublets, due to the coupling between adjacent aromatic protons. The N-H protons of the uracil ring would also be visible, often as broad singlets. In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom, including the carbonyl carbons (C2 and C4) of the uracil ring, the olefinic carbons (C5 and C6), and the carbons of the chlorophenyl ring.

2D NMR Techniques: To unambiguously assign these signals, two-dimensional NMR techniques are utilized.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the connectivity of hydrogen atoms within the 4-chlorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. jppres.com This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. jppres.com This is crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the bond between the C6 of the uracil ring and the C1' of the 4-chlorophenyl ring.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N1-H | 10.5 - 12.0 | - |

| N3-H | 10.5 - 12.0 | - |

| C5-H | 5.0 - 6.0 | 95 - 105 |

| Phenyl H (ortho to Cl) | 7.3 - 7.6 | 128 - 130 |

| Phenyl H (meta to Cl) | 7.4 - 7.7 | 129 - 131 |

| C2 (Carbonyl) | - | 150 - 155 |

| C4 (Carbonyl) | - | 160 - 165 |

| C6 | - | 155 - 160 |

| Phenyl C (ipso to Uracil) | - | 130 - 135 |

| Phenyl C (ipso to Cl) | - | 132 - 137 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the uracil and chlorophenyl moieties. Key expected vibrations include:

N-H stretching: around 3200-3400 cm⁻¹ for the amine groups in the uracil ring.

C=O stretching: strong absorptions between 1650-1750 cm⁻¹ corresponding to the two carbonyl groups of the uracil ring.

C=C stretching: bands in the 1500-1600 cm⁻¹ region for the aromatic ring and the uracil ring.

C-Cl stretching: a band in the fingerprint region, typically around 1000-1100 cm⁻¹, indicative of the chloro-substituted phenyl group. asianpubs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also be expected to show signals corresponding to the vibrational modes of the aromatic ring and the uracil core. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

| Functional Group | Expected IR Absorption (cm⁻¹) | **Expected Raman Shift (cm⁻¹) ** |

| N-H Stretch | 3200-3400 (broad) | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C=O Stretch | 1650-1750 (strong) | 1650-1750 |

| C=C Stretch (Aromatic/Uracil) | 1500-1600 | 1500-1600 (strong) |

| C-N Stretch | 1200-1350 | 1200-1350 |

| C-Cl Stretch | 1000-1100 | 1000-1100 |

Note: This table presents expected vibrational frequencies. Actual peak positions and intensities can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The spectrum of this compound is expected to show absorption maxima (λmax) characteristic of its conjugated system, which includes the uracil ring and the attached chlorophenyl group. The uracil core itself has known absorption maxima, and the addition of the chlorophenyl substituent is expected to cause a bathochromic (red) shift in these absorptions due to the extension of the π-conjugated system. For comparison, uracil exhibits absorption maxima at approximately 202 nm and 258 nm.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

LC-MS/MS for Structural Confirmation and Purity Assessment

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is highly effective for confirming the structure and assessing the purity of this compound.

In a typical LC-MS/MS analysis, the sample is first separated by HPLC to isolate the target compound from any impurities or starting materials. The purified compound then enters the mass spectrometer, where it is ionized. The initial mass analysis provides the mass of the molecular ion, which should correspond to the calculated molecular weight of this compound.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). The molecular ion is selected and subjected to collision-induced dissociation, which breaks the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of the uracil and 4-chlorophenyl moieties. This technique is also highly sensitive for detecting and quantifying trace-level impurities.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine its exact molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-Chlorophenyl)uracil, and how can purity be ensured during scale-up?

- Methodological Answer : The compound can be synthesized via condensation reactions using thiourea and substituted acrylamides under alkaline conditions (e.g., 40% KOH as a catalyst). Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for yield optimization. Purification typically involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity should be verified via HPLC (>95%) and melting point analysis.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : FT-IR (for functional groups like C=O and N-H), FT-Raman (for aromatic C-Cl vibrations), and UV-Vis (for π→π* transitions) are standard. Computational modeling (DFT/B3LYP/6-311++G(d,p)) can validate bond lengths/angles against experimental XRD data. Discrepancies >0.02 Å in bond lengths warrant re-evaluation of computational parameters .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Use agar diffusion assays for antimicrobial screening (e.g., against S. aureus and E. coli) with 50–200 µg/mL concentrations. Minimum Inhibitory Concentration (MIC) values should be determined via broth microdilution. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do computational modeling results for this compound compare to crystallographic data, and what factors explain discrepancies?

- Methodological Answer : DFT-optimized structures often show slight deviations in dihedral angles (<5°) due to gas-phase vs. solid-state conditions. For example, the C-Cl bond length in XRD (1.74 Å) may differ from DFT (1.76 Å) due to crystal packing forces. Use periodic boundary conditions in simulations to improve accuracy .

Q. What challenges arise in crystallizing this compound derivatives, and how can they be mitigated?

- Methodological Answer : Derivatives with bulky substituents (e.g., pyrazolo[3,4-d]pyrimidine) often form monoclinic crystals (space group P2₁/c). Hygroscopicity can be minimized by using anhydrous solvents and controlled humidity (<30%). For twinning issues, optimize slow evaporation rates (0.5 mL/day) in DMSO/water mixtures .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound analogs?

- Methodological Answer : Poor pharmacokinetic profiles (e.g., low oral bioavailability) may explain in vivo inefficacy. Conduct ADME studies:

- Solubility : Shake-flask method in PBS (pH 7.4).

- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS.

- Plasma protein binding : Use equilibrium dialysis .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives for anticancer applications?

- Methodological Answer : Systematically modify substituents at the pyrimidine ring (e.g., -CH₃, -Cl, -OCH₃) and assess IC₅₀ shifts. For example, replacing a methyl group with a morpholino moiety (as in triazine derivatives) enhances kinase inhibition (e.g., CDK2). Docking simulations (AutoDock Vina) can prioritize synthetic targets .

Q. How can metabolic stability of this compound be improved without compromising activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce CYP450-mediated oxidation. Validate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.